Measured LogP Comparison Among 4-Halophenyl Isosteres
The lipophilicity of 5-(4-chlorophenyl)-2-methylpyrimidine (logP 2.48) is notably lower than that of the 4‑bromo analog (logP 3.21) and the 4‑fluoro analog (logP 2.59), providing a rational basis for selection when balancing potency and metabolic clearance .
| Evidence Dimension | Octanol‑water partition coefficient (logP, measured) |
|---|---|
| Target Compound Data | logP = 2.48 (5-(4-chlorophenyl)-2-methylpyrimidine) |
| Comparator Or Baseline | logP = 3.21 (5-(4-bromophenyl)-2-methylpyrimidine); logP = 2.59 (5-(4-fluorophenyl)-2-methylpyrimidine); logP = −0.29 (5-phenyl-2-methylpyrimidine) |
| Quantified Difference | ΔlogP (Cl vs Br) = −0.73; ΔlogP (Cl vs F) = −0.11; ΔlogP (Cl vs H) = +2.77 |
| Conditions | Values retrieved from ChemSrc experimental database; standard shake‑flask method. |
Why This Matters
The lower logP of the 4‑chloro analog relative to the 4‑bromo analog suggests improved aqueous solubility and potentially reduced CYP2C9/2C19 liability, making it a preferable scaffold for orally bioavailable inhibitors where lipophilicity-driven clearance is a concern.
